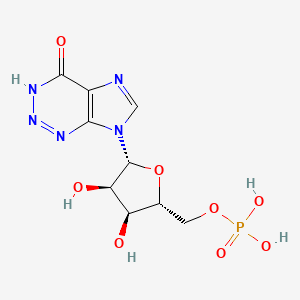
2-Azainosinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azainosinic acid is a synthetic analogue of inosinic acid, where the CH-2 of the purine ring is replaced by a nitrogen atom . This modification results in unique properties that make it a subject of interest in various biological and chemical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-azainosinic acid involves the substitution of the CH-2 group in the purine ring with a nitrogen atom. This can be achieved through various organic synthesis techniques, including nucleophilic substitution reactions .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 2-Azainosinic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a range of substituted purine compounds .
Aplicaciones Científicas De Investigación
2-Azainosinic acid has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and properties of purine analogues.
Mecanismo De Acción
The mechanism of action of 2-azainosinic acid involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The nitrogen substitution in the purine ring alters its binding affinity and reactivity, leading to inhibitory effects on enzymes like reverse transcriptase . This makes it a potential candidate for antiviral research.
Comparación Con Compuestos Similares
Inosinic Acid: The parent compound, inosinic acid, differs by having a CH-2 group instead of a nitrogen atom in the purine ring.
2-Azaadenylic Acid: Another analogue where the CH-2 group is replaced by a nitrogen atom, similar to 2-azainosinic acid.
Uniqueness: this compound’s unique nitrogen substitution in the purine ring distinguishes it from other purine analogues, providing distinct chemical and biological properties that are valuable for research .
Propiedades
Número CAS |
65170-09-4 |
|---|---|
Fórmula molecular |
C9H12N5O8P |
Peso molecular |
349.19 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-3H-imidazo[4,5-d]triazin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12N5O8P/c15-5-3(1-21-23(18,19)20)22-9(6(5)16)14-2-10-4-7(14)11-13-12-8(4)17/h2-3,5-6,9,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
BSORFZRIIHQFNC-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=NNC2=O |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


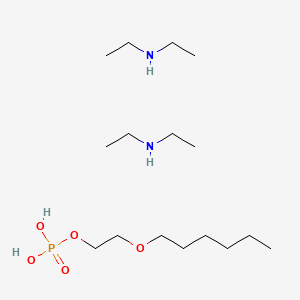
![4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14483651.png)
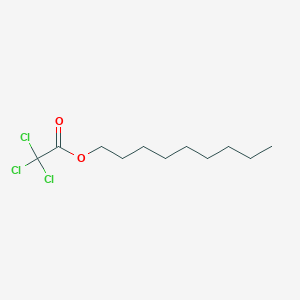
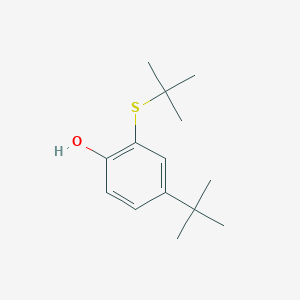
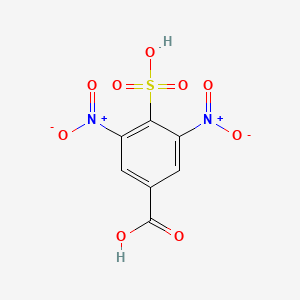
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)

![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
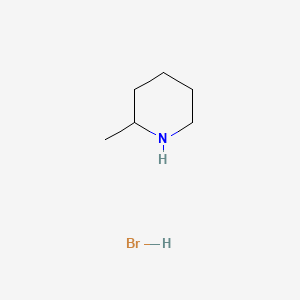
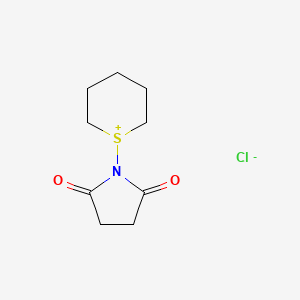
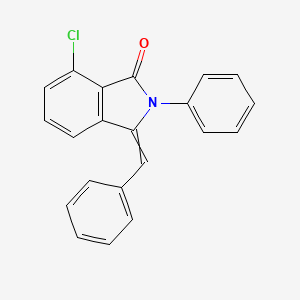
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
